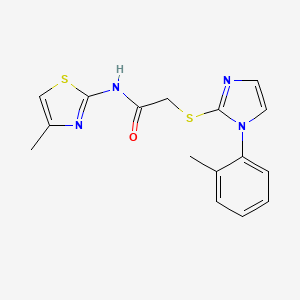

![molecular formula C21H18Cl2O2S B2652845 1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol CAS No. 337919-98-9](/img/structure/B2652845.png)

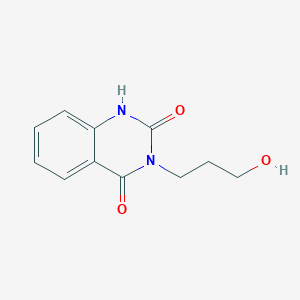

1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

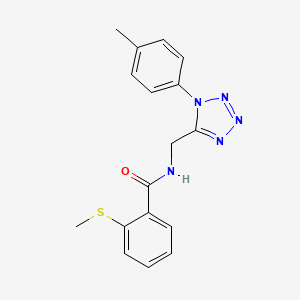

1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol, also known as BCP-SMEE, is a small molecule that has been used in a variety of scientific research studies. It has been studied for its potential applications in pharmacological, biochemical and physiological research. BCP-SMEE is a chiral compound and has been found to have several biological activities, such as anti-inflammatory, anti-cancer and anti-viral activities.

科学的研究の応用

Catalytic Activity and Selective Oxidation

Oxo-rhenium complexes, involving sulfoxides such as bis(4-chlorophenyl) sulfoxide, show promising catalytic activity in the oxidation of alcohols to their corresponding aldehydes and ketones. This process is efficient for both primary and secondary alcohols, with primary alcohols being selectively oxidized without further oxidation to acids. The bis(4-chlorophenyl) sulfide, a by-product, can be reused in other reactions or further oxidized, showcasing a sustainable approach to catalysis and chemical synthesis (Sousa et al., 2013).

Synthesis of Sulfur-rich Complexes

Research has also been conducted on the synthesis of sulfur-rich complexes involving derivatives of Lawesson's Reagent, leading to novel nickel(II) and cobalt(II) complexes. These complexes demonstrate the influence of solvents on crystal structures and highlight the versatility of sulfur-containing compounds in coordination chemistry and potential applications in material science (Liu et al., 2004).

Biocatalytic Production

The biocatalytic production of enantiopure (S)-1-(4-methoxyphenyl) ethanol using Lactobacillus senmaizuke has been optimized, demonstrating the compound's significance in drug intermediates production. The study emphasizes the importance of optimizing experimental conditions to enhance bioreduction reactions, contributing to the field of green chemistry and pharmaceutical manufacturing (Kavi et al., 2021).

Material Science Applications

In material science, derivatives of bis(4-chlorophenyl)-sulfone have been explored for their potential in creating new polymeric materials. For instance, the study on poly(azomethine sulfone)s investigates their semiconducting properties, establishing correlations between polymer chemical structures and their electrical conductivity and optical absorption. This research contributes to the development of materials with specific electronic properties (Rusu et al., 2007).

特性

IUPAC Name |

1,1-bis(4-chlorophenyl)-2-(4-methoxyphenyl)sulfanylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2O2S/c1-25-19-10-12-20(13-11-19)26-14-21(24,15-2-6-17(22)7-3-15)16-4-8-18(23)9-5-16/h2-13,24H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAVTQADTKWWIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2652767.png)

![3-[5-(4-methoxyphenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2652768.png)

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2652770.png)

![7-bromo-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2652776.png)

![Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B2652777.png)